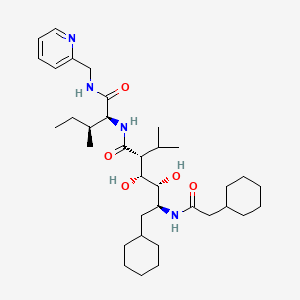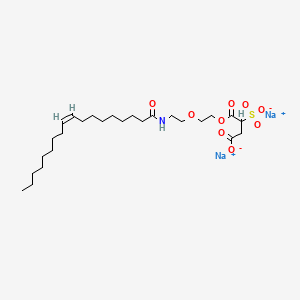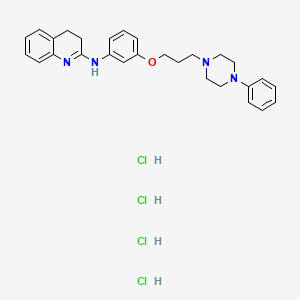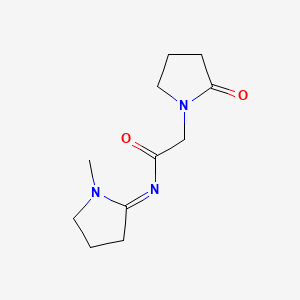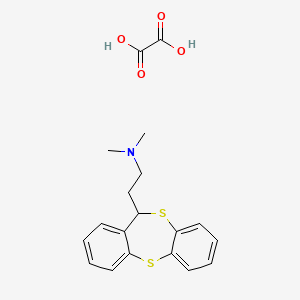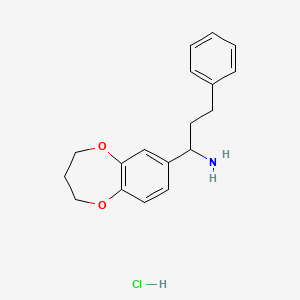
2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(333)undec-1-yl)ethyl)- is a complex organic compound that features a unique bicyclic structure incorporating germanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- typically involves the reaction of a germanium-containing precursor with a suitable pyrrolidinone derivative. One common method involves the use of germanium tetrachloride and a tris(2-hydroxyethyl)amine derivative under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the germanium center can be targeted by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction can produce germanium hydrides .
Scientific Research Applications
2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- involves its interaction with specific molecular targets. The germanium center can coordinate with various biological molecules, potentially disrupting their normal function. This coordination can affect cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: A silicon analog with similar structural features but different chemical properties.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: Another silicon-based compound with a phenyl group, used in different applications.
Uniqueness
The uniqueness of 2-Pyrrolidinone, 1-(1-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-yl)ethyl)- lies in its incorporation of germanium, which imparts distinct chemical and biological properties compared to its silicon analogs. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
97095-52-8 |
|---|---|
Molecular Formula |
C12H22GeN2O4 |
Molecular Weight |
330.94 g/mol |
IUPAC Name |
1-[1-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H22GeN2O4/c1-11(15-4-2-3-12(15)16)13-17-8-5-14(6-9-18-13)7-10-19-13/h11H,2-10H2,1H3 |
InChI Key |
PABHRXUOJGJAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCCC1=O)[Ge]23OCCN(CCO2)CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


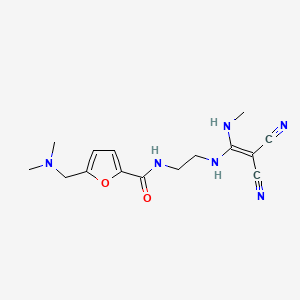
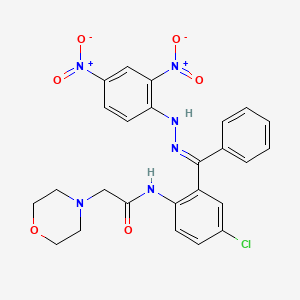
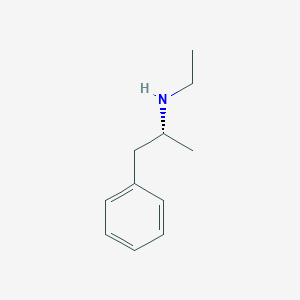
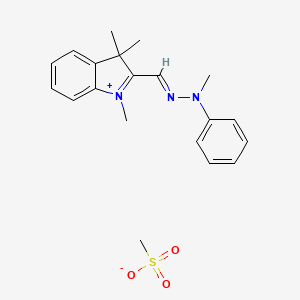

![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)

